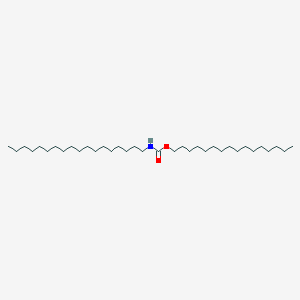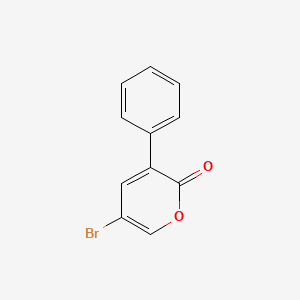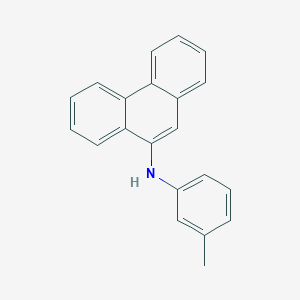
N-(3-Methylphenyl)phenanthren-9-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Methylphenyl)phenanthren-9-amine is an organic compound that belongs to the class of phenanthrenes and derivatives It is characterized by the presence of a phenanthrene moiety, which is a tricyclic aromatic compound with three non-linearly fused benzene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylphenyl)phenanthren-9-amine typically involves the reaction of 9-bromophenanthrene with 3-methylaniline in the presence of a suitable catalyst. One common method involves the use of sodium amide in liquid ammonia as a base, with iron(III) chloride as a catalyst . The reaction proceeds through the formation of a sodium amide intermediate, which then reacts with 9-bromophenanthrene to form the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, can be applied to scale up the laboratory synthesis to an industrial level.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-Methylphenyl)phenanthren-9-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce amines.
Wissenschaftliche Forschungsanwendungen
N-(3-Methylphenyl)phenanthren-9-amine has several applications in scientific research:
Wirkmechanismus
The mechanism of action of N-(3-Methylphenyl)phenanthren-9-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to specific subsites within the active site of enzymes, influencing their activity and function . This interaction is often studied using techniques like NMR spectroscopy and fluorescence labeling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
9-Aminophenanthrene: A closely related compound with similar structural features.
9-Phenanthrylamine: Another similar compound with comparable properties.
Uniqueness
N-(3-Methylphenyl)phenanthren-9-amine is unique due to the presence of the 3-methylphenyl group, which can influence its chemical reactivity and binding interactions. This structural modification can lead to differences in its physical and chemical properties compared to other phenanthrene derivatives.
Eigenschaften
CAS-Nummer |
376652-63-0 |
|---|---|
Molekularformel |
C21H17N |
Molekulargewicht |
283.4 g/mol |
IUPAC-Name |
N-(3-methylphenyl)phenanthren-9-amine |
InChI |
InChI=1S/C21H17N/c1-15-7-6-9-17(13-15)22-21-14-16-8-2-3-10-18(16)19-11-4-5-12-20(19)21/h2-14,22H,1H3 |
InChI-Schlüssel |
NIWZIALESXFAOX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC=C1)NC2=CC3=CC=CC=C3C4=CC=CC=C42 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Thiophene, 2-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14245383.png)
![9-[2,5-Bis(chloromethyl)phenyl]-9H-carbazole](/img/structure/B14245401.png)
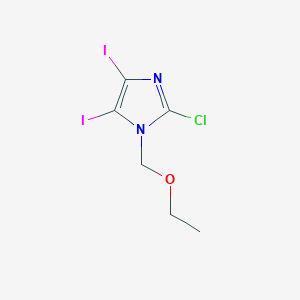
![2-Cyano-5-[4-(diphenylamino)phenyl]penta-2,4-dienoic acid](/img/structure/B14245413.png)
![L-Leucinamide, 2-chloro-N-[(phenylmethoxy)carbonyl]-L-phenylalanyl-](/img/structure/B14245419.png)
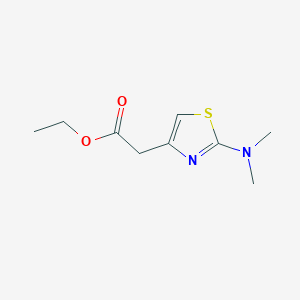
![4-{4-(3-Methylphenyl)-2-[(methylsulfanyl)methyl]-1,3-thiazol-5-yl}pyridin-2-amine](/img/structure/B14245440.png)

![2-Fluorobicyclo[2.2.1]hept-5-ene-2-carbonyl fluoride](/img/structure/B14245446.png)
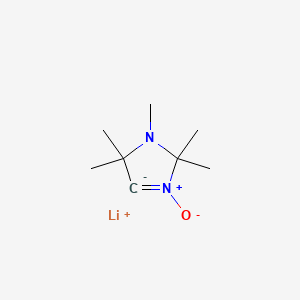
![But-2-enedioic acid;1,4-diazabicyclo[2.2.2]octane](/img/structure/B14245459.png)
